Specific Scientific Field: The compound is used in the field of Cancer Research, specifically in the development of Histone Deacetylase Inhibitors (HDACIs) .
Summary of the Application: Histone deacetylase (HDAC) inhibition has gained great importance in cancer treatment . The compound “2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide” is used in the synthesis of potential HDAC inhibitors .
Methods of Application or Experimental Procedures: The design, synthesis, and biological testing of 16 compounds were based on the structure modification of "2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide" . These compounds were tested in vitro for their antiproliferative activity against HeLa cells .
Results or Outcomes: The results identified compounds 16b, 16c, 18 (IC 50; 11.69, 0.69, 3.39 μM respectively) as potential good inhibitors compared to the standard drug doxorubicin (IC 50; 2.29 μM) . These compounds also exhibited promising activity against other cancer cell lines namely; HCT-116, MCF-7, PC3, A549 and therefore were selected as hits for further optimization .
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is characterized by its unique structure, which includes a dimethyl group and a trimethylsilanyl group attached to a pyridine ring. The compound has a molecular formula of C13H18N2OSi and a CAS number of 86847-63-4. It appears as a solid with a melting point of approximately 101.4-101.5°C . The presence of the trimethylsilanyl group enhances its solubility and stability in organic solvents.
Research on the biological activity of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is limited but suggests potential applications in medicinal chemistry. Compounds containing pyridine rings are often investigated for their pharmacological properties, including:
Several methods can be employed to synthesize 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide:
The compound has several potential applications:
Interaction studies involving 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide focus primarily on its binding affinity with biological targets. Investigations into its interactions with enzymes or receptors could provide insights into its potential therapeutic effects. Additionally, studies assessing its stability in biological environments are crucial for evaluating its viability as a drug candidate.
Several compounds share structural similarities with 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide. Notable examples include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,2-Dimethyl-N-(4-trimethylsilanyl-pyridin-2-yl)-propionamide | Similar dimethyl and propionamide groups | Different pyridine substitution (4-position) |
N-(3-trimethylsilanyl-pyridin-2-yl) propanamide | Lacks dimethyl group; simpler structure | Focused on simpler amide functionality |
N-(pyridin-3-yl) propanamide | No silane group; basic amide structure | Commonly studied for biological activity |
The uniqueness of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide lies in its combination of both silane and pyridine functionalities, which may enhance solubility and biological interactions compared to other similar compounds.